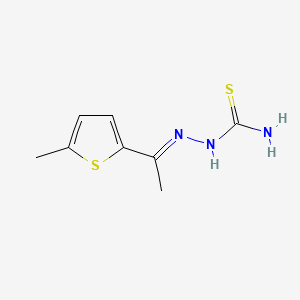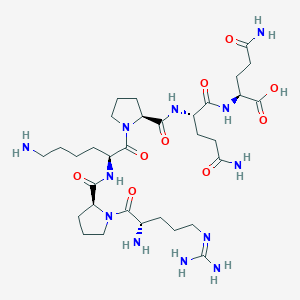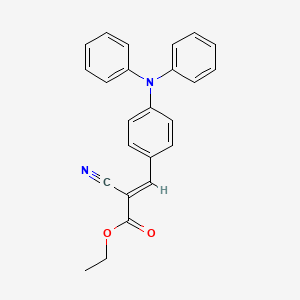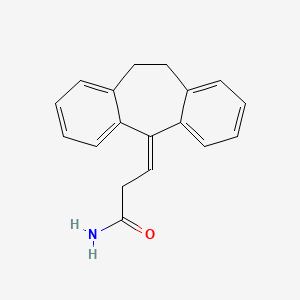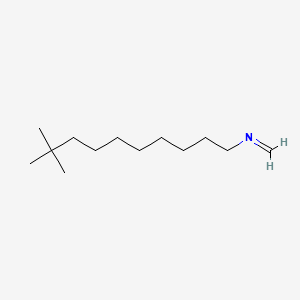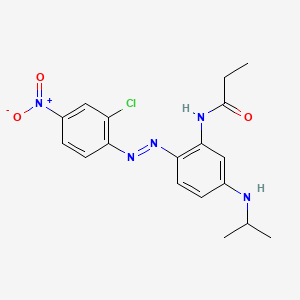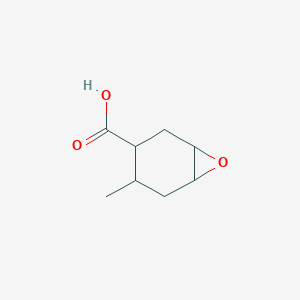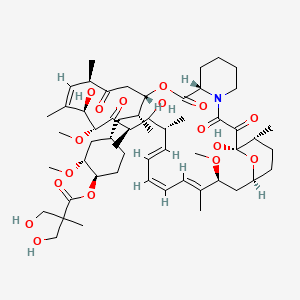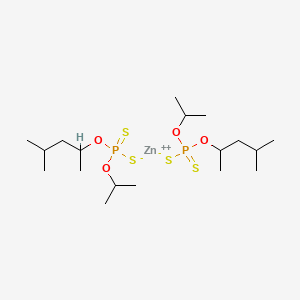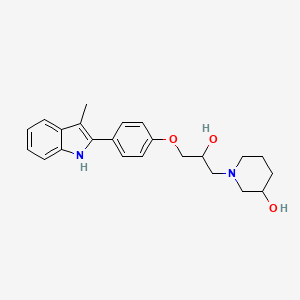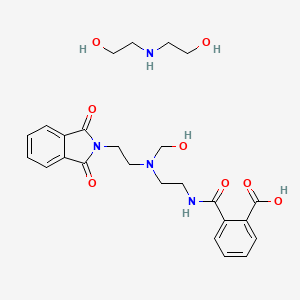
Einecs 309-228-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate typically involves the sulfonation of 3,8-dimethyl-5-(propan-2-yl)azulene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the azulene ring. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted azulene derivatives.
Scientific Research Applications
Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate
- Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-phosphate
Uniqueness
Sodium 3,8-dimethyl-5-(propan-2-yl)azulene-1-sulfonate is unique due to its specific sulfonate functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
100145-55-9 |
|---|---|
Molecular Formula |
C25H32N4O8 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H21N3O6.C4H11NO2/c25-13-23(10-9-22-18(26)14-5-1-4-8-17(14)21(29)30)11-12-24-19(27)15-6-2-3-7-16(15)20(24)28;6-3-1-5-2-4-7/h1-8,25H,9-13H2,(H,22,26)(H,29,30);5-7H,1-4H2 |
InChI Key |
DYQLSHOUALBRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCNC(=O)C3=CC=CC=C3C(=O)O)CO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


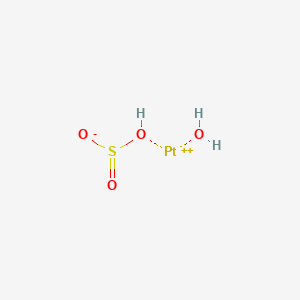
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)

